1-(4-(Tert-butyl)phenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
The compound “1-(4-(Tert-butyl)phenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” is a chemical compound that has been studied for its potential applications . It belongs to the class of organic compounds known as pyridinecarboxylic acids and derivatives .
Synthesis Analysis
The synthesis of this compound has been described in the literature . The yield was reported to be 58%. The 1H NMR and 13C NMR spectra were provided, and the mass spectrometry data confirmed the molecular weight .Molecular Structure Analysis
The molecular structure of the compound has been analyzed using X-ray crystallography . The structure consists of a planar furopyridine ring with both phenyl rings being inclined from the furopyridine scaffold to a significant different extent . There are three intramolecular hydrogen bonds within the structure .Chemical Reactions Analysis
The compound has been tested for its reactivity in various conditions . The NMR data provided in the literature can be used to understand the chemical shifts and the types of bonds present in the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound have been analyzed using various techniques . The compound exhibits fluorescent properties . The NMR and MS data provide information about the chemical structure and the types of bonds present .Scientific Research Applications
Synthesis and Characterization
A study by Maftei et al. (2013) explored the synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs, demonstrating potential antitumor activity in vitro.
Synthetic Approaches
Research by Vydzhak & Panchishyn (2010) focused on synthetic approaches to 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones, providing a method for creating a range of derivatives.
Derivative Synthesis
In 2008, Vydzhak & Panchishin developed a synthetic approach to pyrano[2,3-c]pyrrole-4,7-dione derivatives, contributing to the exploration of fused heterocyclic compounds.
Hydrogen-Bonded Structures
Trilleras et al. (2008) studied hydrogen-bonded chains in related molecules, observing significant structural differences influenced by minor changes in substituents (Trilleras et al., 2008).
Rapid Synthetic Libraries
Research by Vydzhak et al. (2021) presented efficient synthetic procedures for diversified 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones, broadening the scope for practical synthesis with various substituents.
Potential Sensor Applications
A study by Cordaro et al. (2011) on a U-shaped molecule synthesized from related compounds revealed its potential as an ionophore for sensor applications.
Solar Cell Applications
Chen et al. (2011) researched a conjugated polymer containing related structural units, finding it beneficial for bulk heterojunction solar cells due to its high crystallinity and thermal stability (Chen et al., 2011).
Supramolecular Structures
In another study, Trilleras et al. (2008) explored how modest changes in peripheral substituents can significantly impact supramolecular aggregation in related compounds.
Future Directions
Mechanism of Action
Target of Action
Thiazole derivatives, a key structural component of the compound, have been associated with diverse biological activities . They have been found to act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotective agents, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been known to interact with their targets leading to various changes . For instance, some thiazole derivatives have shown to inhibit the growth of certain cells by stopping the division when the cells completed a division cycle before another DNA synthesis phase started .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The compound’s structure, which includes a thiazole ring, suggests that it may have certain pharmacokinetic properties common to thiazole derivatives .
Result of Action
Certain thiazole derivatives have demonstrated potent antibacterial activity against both gram-negative and gram-positive bacteria . Additionally, some thiazole derivatives have shown to inhibit the growth of certain cells .
Action Environment
The compound’s structure, which includes a thiazole ring, suggests that it may have certain stability characteristics common to thiazole derivatives .
Biochemical Analysis
Biochemical Properties
The compound 1-(4-(Tert-butyl)phenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is known to interact with various enzymes, proteins, and other biomolecules . The thiazole ring in the compound can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . This allows the compound to form bonds with other molecules and participate in biochemical reactions .
Cellular Effects
The compound has been shown to have potent antibacterial activity against both Gram-negative and Gram-positive bacteria . It has been found that compounds with 4-tert-butyl and 4-isopropyl substitutions exhibit attractive antibacterial activity against multiple strains . The compound influences cell function by disrupting bacterial cell membranes, leading to cell death .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound’s antibacterial activity is thought to be due to its ability to disrupt bacterial cell membranes .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have not been extensively studied. It has been observed that the compound displays faster killing-kinetics towards bacterial cells .
Properties
IUPAC Name |
1-(4-tert-butylphenyl)-7-methyl-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O3S/c1-14-5-10-18-17(13-14)21(28)19-20(15-6-8-16(9-7-15)25(2,3)4)27(23(29)22(19)30-18)24-26-11-12-31-24/h5-13,20H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAUUPMQKNCPXCA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NC=CS4)C5=CC=C(C=C5)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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